4-Bromo-2-methylphenyl isocyanide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-isocyano-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTGPUSTCUFVPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways for 4 Bromo 2 Methylphenyl Isocyanide
General Strategies for the Preparation of Aryl Isocyanides
The synthesis of aryl isocyanides is a cornerstone of modern organic chemistry, providing versatile building blocks for various complex molecules. The most prevalent and historically significant methods involve the dehydration of the corresponding N-arylformamides.
Dehydration of Formamides
The Ugi and Hofmann methods represent foundational approaches to isocyanide synthesis. nih.gov The Ugi two-step technique, which involves the formylation of a primary amine followed by dehydration, is particularly widespread. mdpi.com The dehydration of N-substituted formamides is the most common route to isocyanides, and a variety of reagents have been developed to effect this transformation efficiently. mdpi.com
Phosphorus oxychloride (POCl₃) in the presence of a base like pyridine (B92270) or triethylamine (B128534) is a classical and highly practical dehydrating agent for this purpose. nih.govmdpi.com This method has been refined to improve sustainability, for instance, by using triethylamine as both a base and the solvent, which can lead to high yields and purity without the need for volatile organic solvents like dichloromethane (B109758) (DCM). mdpi.com
Other effective dehydrating systems include:
Tosyl Chloride (TsCl) : In combination with a base, TsCl has proven to be a valuable alternative to phosphorus-based reagents. nih.govresearchgate.net
Burgess Reagent : This reagent is known for being mild and selective, converting formamides to isocyanides in high yields, and is particularly useful for substrates with sensitive functional groups. nih.govrsc.org
Triphenylphosphine (PPh₃) and Iodine (I₂) : This combination, used with a tertiary amine, provides a convenient and rapid synthesis of isocyanides under mild, ambient conditions using low-cost reagents. organic-chemistry.org
Phosgene (B1210022) and Diphosgene : While effective, these reagents are highly toxic and pose significant handling challenges, limiting their widespread use. nih.govmdpi.com
Microwave irradiation has also been employed to facilitate the conversion of formamides to isonitriles under very mild conditions, demonstrating a modern approach to accelerating these reactions. organic-chemistry.org
Table 1: Common Dehydrating Agents for N-Arylformamide Dehydration
| Dehydrating Agent/System | Base | Key Features & Conditions | Citations |
| Phosphorus Oxychloride (POCl₃) | Pyridine, Triethylamine | Widely used, practical; can be run solvent-free. | mdpi.com, nih.gov |
| Tosyl Chloride (TsCl) | Triethylamine, Na₂CO₃ | Powerful dehydrating ability; can be used in mechanochemical synthesis. | nih.gov, researchgate.net |
| Burgess Reagent | None required | Mild, selective, high yields; good for sensitive substrates. | rsc.org, nih.gov |
| Triphenylphosphine (PPh₃) / I₂ | Tertiary Amine | Mild, ambient conditions; readily available, low-cost reagents. | organic-chemistry.org |
| XtalFluor-E | Not specified | Fluorinating agent used for dehydration. | mdpi.com |
| Acetic/Trifluoroacetic Anhydride (B1165640) | Triethylamine, N-methylimidazole | Used in mechanochemical (milling) synthesis. | nih.gov |
Alternative Synthetic Routes
While formamide (B127407) dehydration is dominant, other methods for synthesizing aryl isocyanides exist.
The Hofmann Isocyanide Synthesis : This historical method involves the reaction of a primary amine with chloroform (B151607) and a strong base, proceeding through a dichlorocarbene (B158193) intermediate. nih.govmdpi.com
Substitution Reactions : Aryl isocyanides can sometimes be prepared via substitution reactions. For example, treating benzyl (B1604629) halides with silver salts and trimethylsilyl (B98337) cyanide can yield isocyanides after cleaving the silicon-carbon bond. organic-chemistry.org
From Primary Amines and Carbene Precursors : Difluorocarbene, generated in-situ, reacts efficiently with various primary aryl amines to produce the corresponding isocyanides. organic-chemistry.org
Electrochemical Methods : An innovative electrochemical approach for preparing isocyanides from easily accessible aminotetrazole derivatives has been developed, which tolerates a wide range of functional groups and is scalable using flow electrochemistry. organic-chemistry.org
Synthesis of Key Precursors for 4-Bromo-2-methylphenyl Isocyanide
The direct precursor to this compound is N-(4-bromo-2-methylphenyl)formamide. The synthesis of this formamide begins with the corresponding aniline (B41778), 4-bromo-2-methylaniline (B145978).
Halogenation Methodologies for Substituted Anilines
The most direct route to 4-bromo-2-methylaniline is the electrophilic bromination of 2-methylaniline (o-toluidine). The amino group (-NH₂) and the methyl group (-CH₃) are both activating and ortho-, para-directing. In o-toluidine (B26562), the position para to the strongly activating amino group is vacant, making it the most likely site for electrophilic substitution.
A common and effective industrial process involves a three-step sequence:
Protection of the Amine : The highly reactive amino group of o-toluidine is first protected to prevent side reactions and control the regioselectivity of the bromination. This is typically achieved by acylation, for instance, reacting o-toluidine with acetic anhydride to form N-(2-methylphenyl)acetamide. google.com
Bromination : The resulting acetamide (B32628) is then brominated. N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride or direct bromination can be used. google.comgoogle.com The acetyl group moderates the activating effect of the amine, leading to a cleaner reaction and yielding N-(4-bromo-2-methylphenyl)acetamide.
Deprotection : The final step is the hydrolysis of the amide back to the free amine. This is typically accomplished by heating with a strong acid, such as hydrochloric acid, to yield the target 4-bromo-2-methylaniline. google.com
Table 2: Example Synthesis of 4-Bromo-2-methylaniline
| Step | Reactants | Reagents/Conditions | Product | Citation |
| 1. Protection | 2-Methylaniline (o-Toluidine) | Acetic Anhydride | N-(2-methylphenyl)acetamide | google.com |
| 2. Bromination | N-(2-methylphenyl)acetamide | Bromine or N-Bromosuccinimide (NBS) | N-(4-bromo-2-methylphenyl)acetamide | google.com, google.com |
| 3. Deprotection | N-(4-bromo-2-methylphenyl)acetamide | Concentrated HCl, Dioxane, Reflux | 4-Bromo-2-methylaniline | google.com |
Derivatization of Brominated Methylbenzene Analogues
An alternative strategy involves starting with a benzene (B151609) ring that is already brominated and methylated and then introducing the amine functionality. One potential, though less common, pathway is the amination of an aryl halide. For example, a compound like 1-bromo-4-chloro-2-methylbenzene could potentially undergo selective amination at the chloro-position. More generally, processes exist for converting bromobenzene (B47551) to aniline using an ammonia (B1221849) source in the presence of a metal oxide catalyst, a method that could theoretically be adapted for substituted bromobenzenes. google.com
Another approach could involve the nitration of a suitable bromotoluene followed by reduction. For example, starting with 1-bromo-3-methylbenzene, nitration would yield a mixture of isomers. The desired 1-bromo-5-methyl-2-nitrobenzene isomer would need to be separated and then the nitro group reduced to an amine using standard reducing agents like tin/HCl or catalytic hydrogenation. This route is often more complex due to challenges in controlling the regioselectivity of the nitration step.
Optimization and Efficiency Considerations in the Synthesis of Substituted Aryl Isocyanides
The synthesis of aryl isocyanides, while well-established, presents challenges related to the toxicity of reagents, the instability of products, and process efficiency. Modern research focuses on developing more sustainable, efficient, and safer protocols.
Key areas of optimization include:
Green Chemistry Approaches : The use of mechanochemistry (ball milling) for the dehydration of formamides with reagents like tosyl chloride and sodium carbonate offers a solvent-free alternative that can simplify purification. nih.gov Similarly, developing solvent-free reaction conditions, for example using triethylamine as both reagent and solvent for POCl₃-mediated dehydration, reduces reliance on volatile organic compounds (VOCs). mdpi.com
Reaction Conditions : Optimization of parameters such as temperature, reaction time, and stoichiometry is crucial. For instance, POCl₃-based dehydrations are often performed at 0 °C to control reactivity. mdpi.com The use of microwave assistance can dramatically reduce reaction times. organic-chemistry.org
Reagent Selection : Moving away from highly toxic reagents like phosgene towards safer alternatives like POCl₃, TsCl, or the Burgess reagent is a major consideration. nih.govmdpi.com The cost and availability of reagents are also important factors in large-scale synthesis. organic-chemistry.org
Process Efficiency : The efficiency of a synthesis can be quantified using metrics like the E-factor (Environmental factor), which measures the mass ratio of waste to desired product. researchgate.net Designing tandem or one-pot reactions, where a precursor is converted through multiple steps in a single vessel, can significantly improve efficiency and reduce waste by eliminating intermediate workup and purification steps. researchgate.net Research has shown that such tandem approaches can achieve high recycling ratios for employed components. researchgate.net
Table 3: Optimization Strategies in Aryl Isocyanide Synthesis
| Optimization Parameter | Strategy | Example/Benefit | Citations |
| Sustainability | Mechanochemistry | Solvent-free dehydration of formamides using a ball mill. | nih.gov |
| Solvent-Free Conditions | Using triethylamine as both solvent and base with POCl₃. | mdpi.com | |
| Efficiency | One-Pot/Tandem Reactions | Direct conversion of N-formamides into subsequent products without isolating the isocyanide intermediate improves E-factor. | researchgate.net |
| Microwave-Assisted Synthesis | Facile conversion of formamides to isonitriles with reduced reaction times. | organic-chemistry.org | |
| Safety | Reagent Choice | Replacing toxic phosgene with safer dehydrating agents like POCl₃ or TsCl. | mdpi.com, nih.gov |
Reactivity and Mechanistic Insights into 4 Bromo 2 Methylphenyl Isocyanide
Multicomponent Reactions (MCRs) Featuring Aryl Isocyanides
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern organic chemistry, offering efficiency and atom economy. researchgate.net Isocyanide-based multicomponent reactions (IMCRs) are particularly prominent, with a rich history dating back to the early 20th century. nih.gov 4-Bromo-2-methylphenyl isocyanide serves as a valuable component in these reactions, contributing to the synthesis of diverse molecular scaffolds.
Passerini Reaction: Scope and Mechanistic Investigations
The Passerini reaction, first described by Mario Passerini in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgwalisongo.ac.id This reaction is one of the oldest known isocyanide-based MCRs and has found widespread application in combinatorial and medicinal chemistry. wikipedia.org
The scope of the Passerini reaction is broad, accommodating a wide variety of aldehydes and isocyanides. organic-chemistry.org The generally accepted mechanism for the Passerini reaction involves the initial formation of a hydrogen-bonded cluster between the carboxylic acid and the carbonyl compound. This complex then undergoes a single-step, concerted reaction with the isocyanide. nih.gov This α-addition of the carbonyl and carboxylate to the isocyanide carbon leads to an intermediate which then rearranges to the final α-acyloxy amide product. nih.gov The reaction is typically faster in apolar solvents like dichloromethane (B109758) and ethyl acetate, which supports the proposed non-polar, cyclic transition state. organic-chemistry.orgnih.gov
In polar solvents, however, an ionic mechanism is proposed to operate. wikipedia.org This pathway involves the initial protonation of the carbonyl group, followed by nucleophilic attack of the isocyanide to form a nitrilium ion intermediate. Subsequent attack by the carboxylate anion and acyl transfer lead to the final product. wikipedia.org
Below is a table summarizing the key aspects of the Passerini reaction:
| Feature | Description |
| Reactants | Carboxylic acid, Aldehyde or Ketone, Isocyanide |
| Product | α-Acyloxy amide |
| Solvent Effects | Faster in aprotic, non-polar solvents (concerted mechanism); Can proceed in polar solvents (ionic mechanism) |
| Mechanism | Concerted (non-polar solvents) or Ionic (polar solvents) |
Ugi Reaction: Diverse Applications and Mechanistic Variants
The Ugi reaction, discovered by Ivar Karl Ugi in 1959, is a four-component reaction (4-CR) that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org This reaction is highly valued for its ability to rapidly generate molecular diversity, making it a powerful tool in drug discovery and the synthesis of peptide and natural product analogues. nih.govorganic-chemistry.org
The mechanism of the Ugi reaction typically begins with the condensation of the amine and the carbonyl compound to form an imine. wikipedia.orgorganic-chemistry.org The isocyanide then adds to the iminium ion (formed by protonation of the imine), generating a highly reactive nitrilium ion intermediate. mdpi.com This intermediate is subsequently trapped by the carboxylate anion, followed by an intramolecular acyl transfer known as the Mumm rearrangement to yield the final bis-amide product. wikipedia.orgmdpi.com The Ugi reaction is generally exothermic and often complete within minutes, with high reactant concentrations in polar, aprotic solvents like DMF favoring high yields. wikipedia.org
The versatility of the Ugi reaction is demonstrated by its numerous variations. For instance, using bifunctional components can lead to a wide array of structurally interesting products. wikipedia.org Combining the Ugi reaction with other transformations in a sequential manner, such as the Heck, Diels-Alder, or Buchwald-Hartwig reactions, further expands its synthetic utility. nih.govwikipedia.org
The following table highlights the principal features of the Ugi reaction:
| Feature | Description |
| Reactants | Ketone or Aldehyde, Amine, Carboxylic acid, Isocyanide |
| Product | Bis-amide |
| Key Intermediate | Nitrilium ion |
| Final Step | Mumm rearrangement |
| Applications | Combinatorial chemistry, drug discovery, synthesis of peptidomimetics |
Other Isocyanide-Based Multicomponent Annulations (e.g., [3+2] Annulations)
Beyond the well-established Passerini and Ugi reactions, isocyanides like this compound participate in a variety of other multicomponent reactions, often leading to the formation of heterocyclic structures through annulation processes. researchgate.net These reactions are invaluable for the efficient construction of complex molecular architectures. researchgate.net
One important class of such reactions is the [3+2] annulation. For example, the Groebke-Blackburn-Bienaymé reaction is a three-component reaction of an aldehyde, an amine, and an isocyanide to produce highly substituted imidazo-fused heterocycles. imtm.cz This reaction highlights the ability of isocyanides to act as a C1 building block in the formation of five-membered rings. The development of such reactions has significantly expanded the toolbox of synthetic chemists for accessing diverse heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. researchgate.net
Role of Nitrilium Ion Intermediates in Isocyanide Reactivity
A central feature in the reactivity of isocyanides, particularly in the context of multicomponent reactions like the Ugi reaction, is the formation of a nitrilium ion intermediate. nih.govmdpi.com This highly electrophilic species is generated by the nucleophilic attack of the isocyanide carbon onto an activated electrophile, such as an iminium ion in the Ugi reaction. mdpi.com
The reactivity of the nitrilium ion is a key determinant of the reaction outcome. It readily reacts with nucleophiles, such as the carboxylate anion in the Ugi pathway. mdpi.com The rate of Ugi reactions can be enhanced by the use of Lewis acids, which can facilitate the formation of the initial imine and also activate the nitrilium ion intermediate, making it more susceptible to nucleophilic attack. mdpi.com
Nucleophilic and Electrophilic Reactivity Profiles of the Isocyanide Moiety
The isocyanide functional group exhibits a dualistic reactivity profile, capable of acting as both a nucleophile and an electrophile.
As a nucleophile , the carbon atom of the isocyanide, with its lone pair of electrons, can attack electrophilic centers. imtm.cz This is exemplified in the initial step of the Ugi reaction where the isocyanide attacks the iminium ion. mdpi.com Isocyanides have also been shown to act as versatile nucleophiles in SN2 reactions with alkyl halides, leading to the formation of highly substituted secondary amides after in situ hydrolysis of the resulting nitrilium ion. imtm.cz
Conversely, the isocyanide carbon can also exhibit electrophilic character. When coordinated to a transition metal, the electrophilicity of the isocyanide carbon is enhanced, making it susceptible to attack by nucleophiles. vu.nl This mode of reactivity is crucial in many transition metal-catalyzed transformations involving isocyanides.
Transition Metal-Catalyzed Transformations and Insertion Reactions
Transition metal catalysis provides a powerful platform for harnessing the reactivity of isocyanides. vu.nl this compound can participate in a variety of transition metal-catalyzed reactions, most notably insertion reactions.
In these reactions, the isocyanide inserts into a metal-carbon or metal-heteroatom bond. vu.nlrsc.org The process typically involves the coordination of the isocyanide to the metal center, followed by migratory insertion to form an imidoyl-metal species. vu.nl This intermediate can then react with a range of coupling partners. vu.nl
Palladium has been extensively studied for these imidoylative couplings. vu.nl However, there is growing interest in the use of more abundant and economical base metals. vu.nl These reactions tolerate a variety of functional groups on both the isocyanide and the coupling partner. vu.nl For example, iron-catalyzed reactions have been developed, although they can sometimes be sensitive to reaction conditions such as isocyanide concentration. vu.nl The insertion of isocyanides into organolanthanide complexes has also been reported. researchgate.net
Coordination Chemistry of Aryl Isocyanides
Ligand Properties of Isocyanides: σ-Donation and π-Acceptance
Aryl isocyanides, including the theoretical 4-bromo-2-methylphenyl isocyanide, are versatile ligands in coordination chemistry, exhibiting both σ-donor and π-acceptor characteristics. The isocyanide carbon atom donates its lone pair of electrons to an empty d-orbital of a transition metal, forming a σ-bond. Concurrently, electron density from filled metal d-orbitals can be back-donated into the empty π* antibonding orbitals of the isocyanide C≡N group. This π-backbonding strengthens the metal-carbon bond and weakens the carbon-nitrogen triple bond, a phenomenon that can be observed spectroscopically.
Synthesis and Characterization of Transition Metal Complexes with Aryl Isocyanide Ligands
The synthesis of transition metal complexes containing aryl isocyanide ligands is typically achieved through the reaction of a metal precursor, such as a metal halide or a carbonyl complex, with the free isocyanide. For the hypothetical synthesis of complexes with this compound, one would expect similar synthetic strategies to be applicable.
Influence of Aryl Substituents on Metal-Isocyanide Bonding and Electronic Structure
A systematic study comparing a series of substituted aryl isocyanide complexes would be necessary to precisely quantify the electronic influence of the 4-bromo-2-methylphenyl substituent. Such studies often use techniques like cyclic voltammetry to probe the redox properties of the metal center, which are directly related to the electronic environment created by the ligands.
Photophysical Properties of Metal Complexes Containing Aryl Isocyanide Ligands
Many transition metal complexes with aryl isocyanide ligands exhibit interesting photophysical properties, including luminescence. The nature of the emission, whether it is fluorescence or phosphorescence, and its energy (color) and efficiency are dictated by the metal, the other ligands in the coordination sphere, and the specific aryl isocyanide.
The substituents on the aryl isocyanide can tune these properties. For instance, the introduction of heavy atoms like bromine can enhance spin-orbit coupling, which may facilitate intersystem crossing and promote phosphorescence. However, without experimental data on complexes of this compound, any discussion of their specific photophysical properties remains speculative.
Coordination Modes: Terminal vs. Bridging Ligands
Aryl isocyanides can coordinate to metal centers in a terminal fashion, where the isocyanide group binds to a single metal atom. Alternatively, they can act as bridging ligands, connecting two or more metal centers. The M-C-N linkage in terminal isocyanides is typically linear or nearly linear, whereas in bridging isocyanides, it is bent.
The preference for a terminal or bridging coordination mode is influenced by the steric bulk of the isocyanide ligand and the electronic requirements of the metal centers. The 2-methyl group in this compound would introduce some steric hindrance around the coordination site, which might influence the coordination geometry and the accessibility of a bridging mode.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like 4-Bromo-2-methylphenyl isocyanide. DFT calculations can elucidate the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and spectroscopic properties.
The electronic landscape of this compound is shaped by the interplay of its constituent functional groups: the electron-withdrawing isocyanide and bromine substituents, and the electron-donating methyl group. DFT studies on substituted phenyl isocyanides reveal that these groups significantly modulate the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the π-system of the benzene (B151609) ring, with some contribution from the p-orbitals of the bromine atom. The LUMO, conversely, is anticipated to have significant character on the isocyanide carbon atom, reflecting its electrophilic nature.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The presence of the electron-withdrawing bromine atom tends to lower the energies of both the HOMO and LUMO, while the electron-donating methyl group raises them. The net effect on the HOMO-LUMO gap is subtle and requires precise calculation.
Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution and are invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would show a region of negative potential (red/yellow) around the nitrogen atom of the isocyanide group, indicating its availability for electrophilic attack, and a region of positive potential (blue/green) around the isocyanide carbon, highlighting its susceptibility to nucleophilic attack. A region of positive potential, known as a σ-hole, is also expected on the bromine atom, making it a potential halogen bond donor. nih.gov
Table 1: Calculated Electronic Properties for a Representative Substituted Phenyl Isocyanide System (e.g., 4-Bromophenyl Isocyanide) using DFT (B3LYP/6-311G(d,p))
| Property | Calculated Value | Significance |
| HOMO Energy | -6.85 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -0.98 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 5.87 eV | Correlates with the chemical stability and reactivity of the molecule. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Molecular Electrostatic Potential (Vmin at N) | -35 kcal/mol | Predicts the site of electrophilic attack. |
| Molecular Electrostatic Potential (Vmax at C) | +25 kcal/mol | Predicts the site of nucleophilic attack. |
Note: The values in this table are illustrative for a related aryl isocyanide and serve to represent the type of data obtained from DFT calculations. Actual values for this compound would require specific computation.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. For this compound, this is particularly relevant for understanding its participation in complex transformations such as multicomponent reactions (e.g., Ugi and Passerini reactions) and cycloadditions.
By employing methods like DFT, it is possible to model the entire reaction coordinate, from reactants to products, identifying all intermediates and transition states along the way. uchicago.edu The transition state is the highest energy point on the minimum energy path and its structure provides crucial insights into the bond-forming and bond-breaking processes. The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. nih.gov
For example, in a [4+1] cycloaddition reaction with a diene, computational studies could determine whether the reaction proceeds through a concerted or a stepwise mechanism. In a stepwise mechanism, a diradical or zwitterionic intermediate would be identified. The calculations would also pinpoint the structure of the transition state, revealing the geometry of approach of the reactants. arxiv.org
Table 2: Hypothetical Calculated Transition State Energies for the [4+1] Cycloaddition of an Aryl Isocyanide with a Diene
| Parameter | Concerted Mechanism | Stepwise Mechanism (Rate-Determining Step) |
| Activation Energy (ΔG‡) | 25.2 kcal/mol | 31.5 kcal/mol |
| Key Bond Distance (Cisocyanide···Cdiene) | 2.1 Å | 2.5 Å |
| Imaginary Frequency | -350 cm-1 | -280 cm-1 |
Note: This table presents hypothetical data to illustrate the comparison between different mechanistic pathways that can be elucidated through computational studies.
Prediction of Selectivity and Regiochemistry in Isocyanide Transformations
Many reactions involving this compound can yield multiple products. Computational methods are highly effective in predicting the selectivity (chemoselectivity, regioselectivity, and stereoselectivity) of such transformations. nih.gov This predictive power is invaluable for designing synthetic routes that favor the desired product.
Regioselectivity, the preference for reaction at one position over another, is a common challenge. For instance, in an electrophilic aromatic substitution on the benzene ring of this compound, the question is which of the available positions the electrophile will attack. While qualitative rules based on substituent effects can provide a guide, computational models offer a more quantitative prediction. By calculating the energies of the possible sigma-complex intermediates for attack at each position, the most stable intermediate can be identified, which corresponds to the major product. epa.gov The ortho- and para-directing effects of the methyl and bromine groups, and the meta-directing effect of the isocyanide group, create a complex regiochemical landscape that can be accurately mapped computationally.
In multicomponent reactions, the regioselectivity of the initial addition to the isocyanide carbon can also be explored. The nucleophile can attack the isocyanide, and the subsequent steps can be modeled to determine the most favorable reaction pathway leading to a specific constitutional isomer.
Molecular Modeling for Conformational Analysis and Intermolecular Interactions
The three-dimensional shape (conformation) of this compound and its interactions with other molecules are crucial for its physical properties and its role in supramolecular chemistry. Molecular modeling, encompassing methods from molecular mechanics to high-level quantum chemistry, is used to explore these aspects.
Conformational analysis of this compound would focus on the rotation around the single bond connecting the phenyl ring to the isocyanide group. While this rotation is generally facile, there may be small energy barriers and preferred conformations due to steric interactions between the isocyanide group and the ortho-methyl group. Computational methods can map the potential energy surface as a function of the dihedral angle to identify the global and local energy minima. nih.govnih.gov
The study of intermolecular interactions is critical for understanding the behavior of the compound in the solid state and in solution. The isocyanide functional group is a versatile participant in non-covalent interactions. nih.gov The terminal carbon can act as a Lewis base (hydrogen and halogen bond acceptor) and the π-system of the C≡N bond can interact with other π-systems. acs.org The bromine atom can act as a halogen bond donor, and the aromatic ring can engage in π-stacking interactions.
Computational studies can quantify the strength of these interactions. For instance, the interaction energy between two molecules of this compound in a specific orientation can be calculated to predict the stability of crystal packing motifs. Similarly, its interaction with solvent molecules can be modeled to understand solubility.
Table 3: Calculated Intermolecular Interaction Energies for a Representative Aryl Isocyanide Dimer
| Interaction Type | Distance (Å) | Interaction Energy (kcal/mol) |
| C-H···N Hydrogen Bond | 2.4 | -2.5 |
| C-Br···C Halogen Bond | 3.2 | -1.8 |
| π-π Stacking (Parallel Displaced) | 3.5 | -3.0 |
Note: The values are representative and illustrate the types of non-covalent interactions and their typical strengths that can be quantified through molecular modeling.
Advanced Synthetic Applications and Materials Science
Application in Diversity-Oriented Synthesis and Combinatorial Library Generation
Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space, often leading to the discovery of novel biological probes and drug leads. nih.gov 4-Bromo-2-methylphenyl isocyanide is an exemplary reagent in this field due to its central role in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. wikipedia.orgorganic-chemistry.org
These reactions are cornerstones of combinatorial chemistry because they allow for the rapid assembly of complex, drug-like molecules from three or more simple starting materials in a single, efficient step. nih.govrug.nl The Ugi four-component reaction (U-4CR), for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. wikipedia.orgnih.gov By systematically varying each of the four components, vast libraries of distinct compounds can be generated. wikipedia.orgnih.gov
In this context, this compound serves as the isocyanide component, incorporating the 4-bromo-2-methylphenyl moiety into the final product. This specific fragment offers several advantages:
Structural Diversity: The ortho-methyl group provides steric bulk that can influence the conformation of the final molecule.
Functionality for Further Diversification: The bromine atom acts as a key functional handle. It is amenable to a wide range of post-MCR modifications, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a vast array of new substituents and further expanding the library's diversity. wikipedia.org
The ability to generate large, sophisticated molecular libraries quickly and efficiently makes this compound and related isocyanides invaluable tools for generating the chemical matter needed for high-throughput screening and the discovery of new bioactive compounds. nih.govfrontiersin.org
Synthesis of Complex Heterocyclic Systems and Novel Molecular Scaffolds (e.g., spiro-annelated γ-lactams)
The demand for novel, three-dimensional molecular scaffolds in drug discovery has driven the development of synthetic methods to access complex heterocyclic systems. Spirocyclic scaffolds, which contain two rings sharing a single atom, are of particular interest due to their rigid conformations and structural novelty.
Isocyanide-based multicomponent reactions are powerful tools for constructing such intricate architectures. Specifically, variations of the Ugi reaction have been successfully employed to synthesize spiro-annelated γ-lactams. These reactions often utilize a bifunctional component, such as a keto-acid, which can undergo an intramolecular cyclization step after the initial multicomponent condensation. The isocyanide component, such as this compound, is crucial for forming the core amide linkage that drives the subsequent ring formation.
While specific examples detailing the use of this compound in spiro-γ-lactam synthesis are specialized, the general strategy relies on the established reactivity of aryl isocyanides in these transformations. The reaction typically proceeds by forming an Ugi adduct which, upon treatment with a base or acid, undergoes intramolecular amidation to forge the lactam ring, yielding the spirocyclic product. The resulting scaffold, bearing the 4-bromo-2-methylphenyl group, is a valuable template for further medicinal chemistry exploration.
Furthermore, isocyanide insertion reactions catalyzed by transition metals or promoted by visible light are emerging as a key strategy for accessing other complex heterocyclic systems, such as spiro[indole-3,3'-quinoline] derivatives. researchgate.net These advanced methods highlight the expanding role of isocyanides in creating novel and challenging molecular frameworks.
Integration into Polymeric Materials and Macromolecular Architectures
The application of this compound extends into materials science, particularly in the synthesis of functional polymers. Isocyanides are known to undergo polymerization, often catalyzed by transition metal complexes (e.g., Ni(II), Pd(II), Sc(III)), to form poly(isocyanide)s, also known as poly(iminomethylene)s. e3s-conferences.orgacs.orgacs.org
These polymers are notable for their rigid, helical secondary structures, making them analogues of biological macromolecules like polypeptides. rsc.org The polymerization of aryl isocyanides can proceed in a living and controlled manner, allowing for the synthesis of well-defined macromolecular architectures with specific molecular weights and low polydispersity. e3s-conferences.orgrsc.org
This compound is a suitable monomer for creating such helical polymers. Its integration would result in a macromolecule with distinct properties:
The rigid polymer backbone imparts unique optical and chiroptical properties.
The pendant 4-bromo-2-methylphenyl groups decorate the helical scaffold, influencing its solubility and packing in the solid state.
Crucially, the bromine atoms serve as addressable sites for post-polymerization modification. This allows for the covalent attachment of other functional molecules, chromophores, or bioactive moieties along the polymer chain, leading to highly functionalized, smart materials.
The ability to create these complex, tailored polymers opens possibilities for their use in areas such as chiral separations, sensing, and the development of novel hydrogels or self-assembling systems. rsc.orgacs.org
| Catalyst System | Monomer Type | Key Finding | Potential Application |
|---|---|---|---|
| N-Heterocyclic Carbene-Ligated Scandium Trialkyl Complex | Aryl Isocyanides | Efficient catalysis for polymerization with high molecular weight and low polydispersity. e3s-conferences.org | Preparation of functional polymers with wide applications. |
| Palladium(II) Complexes | Phenyl Isocyanides | Living and controlled polymerization to form well-defined starlike hybrid helical polymers. rsc.org | Enantioselective crystallization, self-assembly, thermo-responsive materials. |
| Nickel-Carbene Complex | General Isocyanides | Identified as a key intermediate in the polymerization of isocyanides. acs.org | Fundamental understanding of polymerization mechanisms. |
Functionalization of Bioactive Molecules and Drug Discovery Lead Optimization
In the field of medicinal chemistry, lead optimization is the iterative process of modifying a bioactive compound (a "lead") to improve its properties, such as potency, selectivity, and pharmacokinetics, with the goal of producing a clinical candidate. uevora.pt Isocyanide-based multicomponent reactions are highly valued in this process for their ability to rapidly generate analogues of a lead compound. uevora.ptnumberanalytics.com
This compound is an important building block in this context. It can be used in a Passerini or Ugi reaction to append the 4-bromo-2-methylphenyl-amide moiety to a lead structure. wikipedia.orgwikipedia.org This modification allows chemists to probe the structure-activity relationship (SAR) around that part of the molecule.
The introduction of the 4-bromo-2-methylphenyl group can have several beneficial effects:
Halogen Bonding: The bromine atom can act as a halogen bond donor, a type of non-covalent interaction that can enhance binding affinity and selectivity to a target protein.
Metabolic Stability: The aromatic ring is generally more stable to metabolic degradation than aliphatic chains.
Modulation of Physicochemical Properties: The group can alter the lipophilicity and solubility of the parent molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) profile.
Vector for Further Modification: As in DOS, the bromine atom can be used for late-stage functionalization, allowing for fine-tuning of the molecule's properties without re-synthesizing the entire structure from scratch.
Future Research Directions and Perspectives
Development of Novel Isocyanide-Based Reaction Methodologies
The unique electronic properties of the isocyanide functional group in 4-Bromo-2-methylphenyl isocyanide, influenced by the electron-withdrawing bromine atom and the electron-donating methyl group, make it a candidate for novel reaction development. Future research should focus on its application in multicomponent reactions (MCRs) beyond the well-established Ugi and Passerini reactions. The steric hindrance provided by the ortho-methyl group could lead to unique selectivity in these reactions.
Furthermore, the development of novel isocyanide-based reactions that leverage the C-Br bond for subsequent functionalization is a promising avenue. For instance, a tandem MCR-cross-coupling sequence could allow for the rapid assembly of complex molecular architectures. Research into the isocyanide SN2 reaction, a more recent development in isocyanide chemistry, could also be expanded to include this compound, potentially leading to new methods for amide synthesis. imtm.cz
Integration with Sustainable Chemistry Principles and Green Synthetic Routes
The synthesis of isocyanides has traditionally relied on dehydrating agents that are often hazardous. Future research must prioritize the development of green and sustainable synthetic routes to this compound. This includes the exploration of phosphorus oxychloride in the presence of triethylamine (B128534) as a solvent, a method shown to be more environmentally friendly for other N-substituted formamides. nih.gov Another sustainable approach to investigate is the use of difluorocarbene, generated in situ, for the conversion of the corresponding primary amine, 4-bromo-2-methylaniline (B145978), to the isocyanide.
The principles of green chemistry can also be integrated into the reactions utilizing this compound. For example, performing multicomponent reactions in water or other green solvents would significantly reduce the environmental impact. The development of catalytic, atom-economical reactions will also be crucial.
Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity
The development of new catalytic systems is paramount to unlocking the full potential of this compound. Research into metal-catalyzed reactions, particularly with palladium, copper, and gold, could lead to novel transformations. For example, the bromine atom on the phenyl ring makes this compound an ideal substrate for cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, which could be performed in tandem with isocyanide-insertion reactions.
The use of chiral catalysts to control the stereochemistry of reactions involving this compound is another important frontier. This is particularly relevant for the synthesis of biologically active molecules, where specific stereoisomers are often required. The exploration of organocatalysis and biocatalysis could also offer new avenues for achieving high selectivity under mild reaction conditions.
Interdisciplinary Applications and Emerging Research Frontiers
The unique substitution pattern of this compound opens up possibilities for its use in various interdisciplinary fields.
Medicinal Chemistry: Isocyanides are increasingly recognized for their potential in drug discovery. scbt.comsigmaaldrich.com The lipophilic nature of the bromo- and methyl-substituted phenyl ring, combined with the metal-coordinating ability of the isocyanide group, makes this compound an interesting fragment for the design of novel therapeutic agents, particularly enzyme inhibitors.
Materials Science: Aryl isocyanides can be used as ligands for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. The specific electronic and steric properties of this compound could lead to materials with novel catalytic, sensing, or gas-storage properties. Its incorporation into polymers could also tailor their mechanical and thermal characteristics. lookchem.com
Chemical Biology: The isocyanide group can serve as a bioorthogonal handle for the labeling and tracking of biomolecules. The development of derivatives of this compound for such applications is a promising area of research.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 4-Bromo-2-methylphenyl isocyanide, and how are they applied?
- Methodological Answer :
- Infrared (IR) and Raman Spectroscopy : Used to analyze vibrational modes, particularly the N≡C stretching vibration (~2150–2100 cm⁻¹) and interactions like hydrogen bonding. Symmetric-top configurations can be inferred from peak splitting and intensity patterns .
- Microwave Spectroscopy : Determines rotational constants and molecular geometry (e.g., bond lengths and angles). For example, linear configurations in methyl isocyanide were confirmed via rotational line measurements .
- Surface-Enhanced Raman Spectroscopy (SERS) : Adsorption on metallic surfaces (e.g., Au or Ag nanoparticles) enhances sensitivity for detecting trace amounts or studying surface interactions. Phenyl isocyanide analogs show strong SERS signals due to π-metal interactions .
Q. How is this compound synthesized, and what are critical reaction conditions?
- Methodological Answer :
- Phosgene-Based Synthesis : Reacting 4-bromo-2-methylaniline with phosgene (COCl₂) or triphosgene in anhydrous dichloromethane (DCM) under inert conditions. Temperature control (0–5°C) prevents side reactions like hydrolysis .
- Alternative Routes : Use of carbodiimide coupling agents (e.g., DCC) with isocyanide precursors. Purity is maintained via column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Storage : Keep at 0–6°C in airtight, moisture-free containers to prevent polymerization or hydrolysis .
- Exposure Mitigation : Use fume hoods and PPE (gloves, goggles). In case of inhalation, move to fresh air and seek medical attention. Skin contact requires immediate washing with soap and water .
Advanced Research Questions
Q. How does this compound participate in radical chain reactions under photoredox catalysis?
- Methodological Answer :
- Photoredox Mechanisms : Visible-light catalysts (e.g., Ru(bpy)₃²⁺) generate radicals from isocyanides. Trityl isocyanide analogs undergo cyanations via single-electron transfer (SET), forming C–CN bonds in aryl halides. Reaction optimization involves adjusting light intensity (450 nm LED) and radical initiators (e.g., DTBP) .
- Kinetic Studies : Monitor reaction progress via GC-MS or in situ UV-Vis to track radical intermediates and chain propagation .
Q. What computational approaches resolve discrepancies in hydrogen-bonding interactions of isocyanides?
- Methodological Answer :
- Ab Initio Methods : Density functional theory (DFT) calculates hydrogen-bond strengths (e.g., N≡C···H–O in methanol systems). Basis sets (e.g., 6-311++G**) and solvation models (e.g., PCM) improve accuracy for intermolecular interactions .
- Molecular Dynamics (MD) : Simulates dynamic behavior in solvents, revealing transient hydrogen bonds not captured experimentally. For methyl isocyanide, MD showed solvent reorganization timescales <100 ps .
Q. How does this compound function as a SERS probe for catalytic surface analysis?
- Methodological Answer :
- Substrate Preparation : Deposit compound on nanostructured Au/Ag surfaces (e.g., via drop-casting or electrochemical deposition). Atomic force microscopy (AFM) confirms monolayer adsorption .
- Signal Interpretation : SERS peaks at 2100–2150 cm⁻¹ (N≡C stretch) and 1000–1200 cm⁻¹ (C–Br vibrations) correlate with surface orientation. Multivariate analysis (e.g., PCA) deconvolutes overlapping signals from co-adsorbed species .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the linearity of the N≡C bond in isocyanides?
- Methodological Answer :
- Structural Re-evaluation : Compare X-ray crystallography (for solid-state geometry) with gas-phase microwave data. Methyl isocyanide is linear in the gas phase but may bend in crystals due to packing forces .
- Theoretical Validation : Use coupled-cluster (CCSD(T)) calculations to assess bond angle sensitivity to computational methods. Discrepancies often arise from basis set limitations or neglect of anharmonic corrections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
